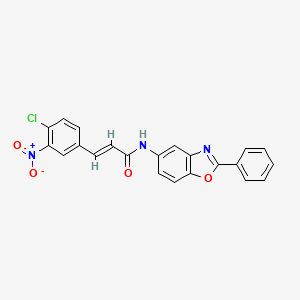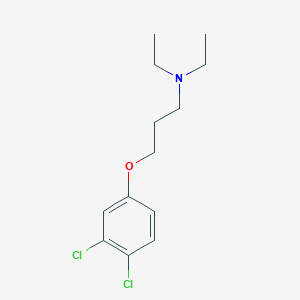![molecular formula C24H21NO3 B4929080 methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)
methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate, also known as DPCMB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of cyclopropyl-containing compounds and has shown promising results in various biological studies.
Mécanisme D'action
The mechanism of action of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, decrease the expression of inflammatory cytokines, and inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high yield and is cost-effective. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full range of biological effects is still being studied. In addition, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action.
Orientations Futures
There are several future directions for the study of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Another direction is to study the neuroprotective effects of this compound in more detail. It may have potential as a treatment for neurological disorders such as Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its range of biological effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its ability to inhibit the growth of cancer cells and its neuroprotective effects make it a promising candidate for cancer therapy and treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and range of biological effects.
Méthodes De Synthèse
The synthesis of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a coupling agent. The resulting product is then treated with methyl iodide to obtain this compound. The yield of the synthesis is high, making it a cost-effective method for obtaining this compound.
Applications De Recherche Scientifique
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. The ability of this compound to inhibit the growth of cancer cells makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-28-23(27)17-12-14-20(15-13-17)25-22(26)21-16-24(21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNRUYYJTOZLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)



![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)




